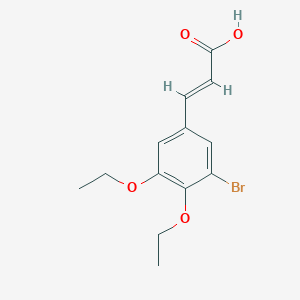

(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid

Description

(2E)-3-(3-Bromo-4,5-diethoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by:

- Core structure: An α,β-unsaturated carboxylic acid with a trans (E)-configuration.

- Substituents: A phenyl ring substituted with a bromine atom at position 3 and ethoxy (-OCH₂CH₃) groups at positions 4 and 4.

- Molecular formula: C₁₃H₁₅BrO₄ (calculated based on structural analogs in and ).

This compound belongs to a broader class of phenylpropenoic acids, which are studied for their bioactivity, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. Its unique substitution pattern (bromo and diethoxy groups) distinguishes it from other derivatives.

Properties

IUPAC Name |

(E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-3-17-11-8-9(5-6-12(15)16)7-10(14)13(11)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGIGNJHZDHJQK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor followed by the introduction of ethoxy groups. One common method involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxy groups can be introduced through an etherification reaction using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromo and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of phenylpropenoic acids is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to chlorine (Cl) in the chloro-dimethoxy analog . Bromine’s larger atomic radius may enhance steric hindrance and influence binding to biological targets.

- Alkoxy vs.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the analog from introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions compared to bromo/ethoxy substituents.

Antioxidant Activity

- Ferulic acid (4-OH, 3-OCH₃) is well-documented for antioxidant properties due to its phenolic hydroxyl group, which scavenges free radicals . The target compound lacks a hydroxyl group but may exhibit modified antioxidant behavior due to bromine’s radical-stabilizing effects.

- Caffeic acid derivatives (e.g., 3,4-dihydroxy substitution) show enhanced antioxidant capacity compared to alkoxy-substituted analogs .

Enzyme Inhibition

- Ethoxy and methoxy groups in the target compound and its analogs () may enhance interactions with hydrophobic enzyme pockets. For example, ferulic acid derivatives inhibit tyrosinase and cyclooxygenase (COX) enzymes .

Metabolic Stability

- Bromo substituents are associated with increased metabolic stability compared to chloro or hydroxy groups, as seen in pharmaceutical analogs .

Biological Activity

(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a propenoic acid moiety connected to a brominated aromatic ring, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BrO4 |

| IUPAC Name | This compound |

| CAS Number | 874592-37-7 |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways essential for bacterial survival. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria in vitro .

Anticancer Properties

In cancer research, this compound has been investigated for its anticancer potential . It appears to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival. Specifically, studies suggest that it may inhibit the proliferation of certain cancer cell lines by affecting key regulatory proteins involved in cell cycle progression .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular metabolism.

- Receptor Modulation : It could modulate receptor activities that are involved in signal transduction pathways related to growth and apoptosis.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially leading to structural disruptions.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various derivatives of propenoic acids, including this compound. Results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL .

- Evaluation of Anticancer Effects :

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (2E)-3-(4-bromophenyl)prop-2-enoic acid | Moderate | Low |

| 3-Bromo-4-methylcinnamic acid | High | Moderate |

| (Z)-Cinnamic Acid | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.